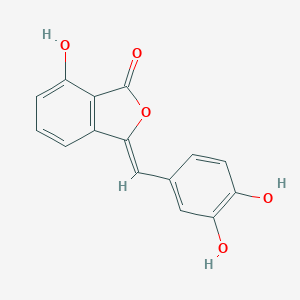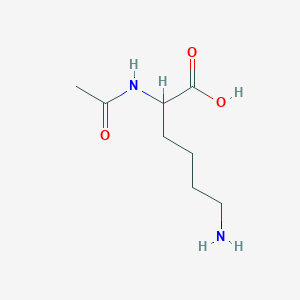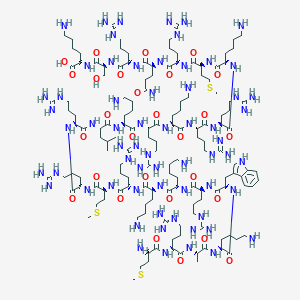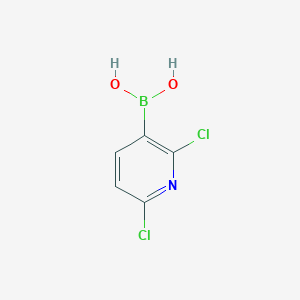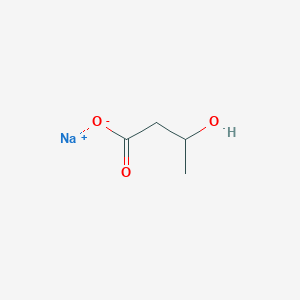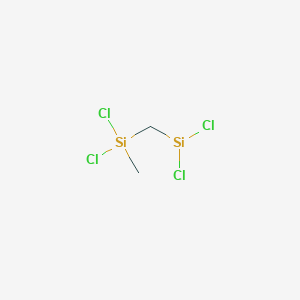
1,1,3,3-Tetrachloro-1,3-disilabutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrachloro-1,3-disilabutane is a chemical compound with the molecular formula C2H6Cl4Si2 . It has a molecular weight of 228.05 . It is a colorless liquid .
Molecular Structure Analysis
The molecular structure of 1,1,3,3-Tetrachloro-1,3-disilabutane consists of two silicon atoms, two carbon atoms, six hydrogen atoms, and four chlorine atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
1,1,3,3-Tetrachloro-1,3-disilabutane has a boiling point of 166-167°C and a density of 1.317 g/cm³ . It has a flash point of 42°C . It also has a hydrolytic sensitivity of 8, meaning it reacts rapidly with moisture, water, and protic solvents .Applications De Recherche Scientifique
Research on Silicon-Carbon Bond Formation
Lastly, 1,1,3,3-Tetrachloro-1,3-disilabutane is involved in research focused on silicon-carbon bond formation. This area of study is significant for developing new materials and understanding the chemistry of silicon in organic frameworks.
Each of these applications leverages the unique chemical properties of 1,1,3,3-Tetrachloro-1,3-disilabutane , such as its reactivity with hydroxyl groups and its role as an intermediate in producing various silicon-containing materials . The compound’s versatility in synthesis and material science underscores its importance in scientific research.
Safety and Hazards
The safety data sheet for 1,1,3,3-Tetrachloro-1,3-disilabutane indicates that it is a flammable liquid and vapor, and it causes severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be worn, and adequate ventilation should be ensured .
Mécanisme D'action
Target of Action
This compound is primarily used as a chemical intermediate , suggesting that its targets may be other chemical compounds in a reaction rather than biological entities.
Mode of Action
As a chemical intermediate, it likely interacts with other compounds to facilitate chemical reactions .
Pharmacokinetics
Its physical properties such as boiling point (166-7°c), density (1317 g/cm³), and specific gravity (132) have been documented . These properties may influence its behavior in a biological system, but more research is needed to understand its pharmacokinetics.
Result of Action
As a chemical intermediate, its primary role is likely in facilitating chemical reactions rather than exerting a direct effect on cells or molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,1,3,3-Tetrachloro-1,3-disilabutane. For instance, it has a hydrolytic sensitivity of 8, indicating that it reacts rapidly with moisture, water, and protic solvents . Therefore, the presence of water or humidity could potentially affect its stability and efficacy.
Propriétés
InChI |
InChI=1S/C2H5Cl4Si2/c1-8(5,6)2-7(3)4/h2H2,1H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRGHMQXJBDVPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C[Si](Cl)Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl4Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576255 |
Source


|
| Record name | Dichloro[(dichlorosilyl)methyl]methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetrachloro-1,3-disilabutane | |
CAS RN |
148859-49-8 |
Source


|
| Record name | Dichloro[(dichlorosilyl)methyl]methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

